N-(3,4,5-trimethoxybenzyl)aniline chemical properties
N-(3,4,5-trimethoxybenzyl)aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-trimethoxybenzyl)aniline is a secondary amine containing both a substituted benzyl group and an aniline moiety. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including potent anticancer agents that interact with tubulin. Aniline and its derivatives are also crucial building blocks in medicinal chemistry and materials science. This document provides a technical overview of the known chemical properties, a plausible synthetic route, and contextual data for N-(3,4,5-trimethoxybenzyl)aniline, acknowledging the limited publicly available experimental data for this specific compound.
Chemical Identity
| Identifier | Value |
| Chemical Name | N-(3,4,5-trimethoxybenzyl)aniline |
| Synonyms | N-[(3,4,5-trimethoxyphenyl)methyl]aniline, N-Phenyl-3,4,5-trimethoxybenzenemethaneamine |
| CAS Number | 161957-95-5[1][2] |
| Molecular Formula | C₁₆H₁₉NO₃[1][2] |
| Molecular Weight | 273.33 g/mol [1][2] |
Physicochemical Properties
Properties of Precursors:
| Property | 3,4,5-Trimethoxyaniline | Aniline |
| CAS Number | 24313-88-0[6] | 62-53-3[3] |
| Molecular Formula | C₉H₁₃NO₃[6] | C₆H₇N[3] |
| Molecular Weight | 183.20 g/mol [6] | 93.13 g/mol [3] |
| Melting Point | 110-113 °C[7] | -6 °C[8] |
| Boiling Point | 316.88 °C (estimate)[9] | 184 °C[8] |
| pKa | 4.35 ± 0.10 (Predicted)[9] | 4.63[10] |
| Appearance | Off-white to beige-brown solid[9] | Colorless to slightly yellow liquid[3] |
| Solubility in Water | Slightly soluble | 3.6 g/L at 25°C[3] |
Synthesis
A common and effective method for the synthesis of N-benzylanilines is the reductive amination of a benzaldehyde with an aniline.[11][12][13] For N-(3,4,5-trimethoxybenzyl)aniline, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with aniline.
Proposed Synthetic Workflow
Caption: Proposed synthesis of N-(3,4,5-trimethoxybenzyl)aniline via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
The following is a general protocol based on similar published procedures for the synthesis of N-benzylanilines.[11][12] Optimization for the specific synthesis of N-(3,4,5-trimethoxybenzyl)aniline may be required.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
Methanol or another suitable solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve equimolar amounts of 3,4,5-trimethoxybenzaldehyde and aniline in a suitable solvent such as methanol in a round-bottom flask. Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the intermediate imine (Schiff base).
-
Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in small portions.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure N-(3,4,5-trimethoxybenzyl)aniline.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for N-(3,4,5-trimethoxybenzyl)aniline are not widely available in public databases. For research purposes, it is crucial to obtain and analyze this data for the synthesized compound to confirm its structure and purity. Below are the expected characteristic signals based on the structure of the molecule.
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¹H NMR: Expected signals would include singlets for the methoxy protons, aromatic protons from both the aniline and the trimethoxybenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Expected signals would include those for the methoxy carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the benzylic methylene carbon.
-
IR Spectroscopy: Characteristic peaks would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 273.33, with fragmentation patterns corresponding to the loss of fragments from the parent molecule.
Biological Activity
While there is no specific biological activity reported for N-(3,4,5-trimethoxybenzyl)aniline, the 3,4,5-trimethoxyphenyl moiety is a well-known feature in compounds with potent biological activities, particularly as anticancer agents that act as tubulin polymerization inhibitors.[12][14][15] Additionally, some N-benzyl aniline derivatives have been investigated for their potential effects on the central nervous system.[16] Any investigation into the biological activity of N-(3,4,5-trimethoxybenzyl)aniline would likely start by screening for these activities.
Potential Signaling Pathway Involvement
Given the prevalence of the 3,4,5-trimethoxyphenyl group in tubulin inhibitors, a hypothetical signaling pathway that could be investigated is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical pathway of N-(3,4,5-trimethoxybenzyl)aniline as a tubulin inhibitor.
Conclusion
N-(3,4,5-trimethoxybenzyl)aniline is a compound of interest due to the presence of the biologically significant 3,4,5-trimethoxyphenyl group. While specific experimental data on its chemical and physical properties are scarce, its synthesis can be readily achieved through established methods like reductive amination. Further research is required to fully characterize this compound and to explore its potential biological activities, particularly in the areas of anticancer and central nervous system research. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and evaluation of N-(3,4,5-trimethoxybenzyl)aniline.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. N-(3,4,5-trimethoxybenzyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4,5-trimethoxy-N-(4-methoxy-3-phenylmethoxyphenyl)aniline | C23H25NO5 | CID 44367153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 3,4,5-Trimethoxybenzylamine | C10H15NO3 | CID 87736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trimethoxyaniline 97 24313-88-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mintchem.com [mintchem.com]
- 15. 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. N-(3,4-Dimethoxybenzylidene)aniline | C15H15NO2 | CID 238777 - PubChem [pubchem.ncbi.nlm.nih.gov]




